

# Physical and chemical properties of Ethyl 2-[(chloroacetyl)amino]benzoate.

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## Compound of Interest

Compound Name: Ethyl 2-[(chloroacetyl)amino]benzoate

Cat. No.: B1267578

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## An In-depth Technical Guide on Ethyl 2-[(chloroacetyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-[(chloroacetyl)amino]benzoate**. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established knowledge of similar compounds to offer a thorough profile.

## Chemical Identity and Structure

**Ethyl 2-[(chloroacetyl)amino]benzoate** is an organic compound featuring a chloroacetyl group attached to the amino group of ethyl 2-aminobenzoate. This structure suggests its potential as a reactive intermediate in organic synthesis, particularly for the introduction of a protected aminoacetyl moiety.

Table 1: Chemical Identifiers for **Ethyl 2-[(chloroacetyl)amino]benzoate**

Identifier	Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> ClNO <sub>3</sub>
IUPAC Name	ethyl 2-[(2-chloroacetyl)amino]benzoate
SMILES	<chem>CCOC(=O)C1=CC=CC=C1NC(=O)CCl</chem>
InChI	InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
InChIKey	XTGWPJKSHKMRJJ-UHFFFAOYSA-N

## Predicted Physical and Chemical Properties

The following table summarizes the predicted physicochemical properties of **Ethyl 2-[(chloroacetyl)amino]benzoate**. These values are computationally derived and provide a valuable estimation in the absence of experimental data. For comparative purposes, experimental data for the isomeric compound, Ethyl 4-[(chloroacetyl)amino]benzoate, is also included where available.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value for Ethyl 2-[(chloroacetyl)amino]benzoate	Experimental Value for Ethyl 4-[(chloroacetyl)amino]benzoate
Molecular Weight	241.67 g/mol	241.67 g/mol
Monoisotopic Mass	241.05057 Da	241.0505709 Da[1]
Melting Point	Not available	110-114 °C[2]
Boiling Point	Not available	Not available
Solubility	Not available	Not available
XlogP	2.6	1.9[1]
Topological Polar Surface Area	55.4 Å <sup>2</sup>	55.4 Å <sup>2</sup> [1]
Hydrogen Bond Donor Count	1	1[1]
Hydrogen Bond Acceptor Count	3	3[1]
Rotatable Bond Count	5	5[1]

## Synthesis

A plausible synthetic route to **Ethyl 2-[(chloroacetyl)amino]benzoate** involves the N-acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride. This is a common and generally high-yielding reaction for the formation of  $\alpha$ -chloro-N-arylamides.

The following is a generalized experimental protocol based on established methods for the N-acylation of aromatic amines.[3][4]

Materials:

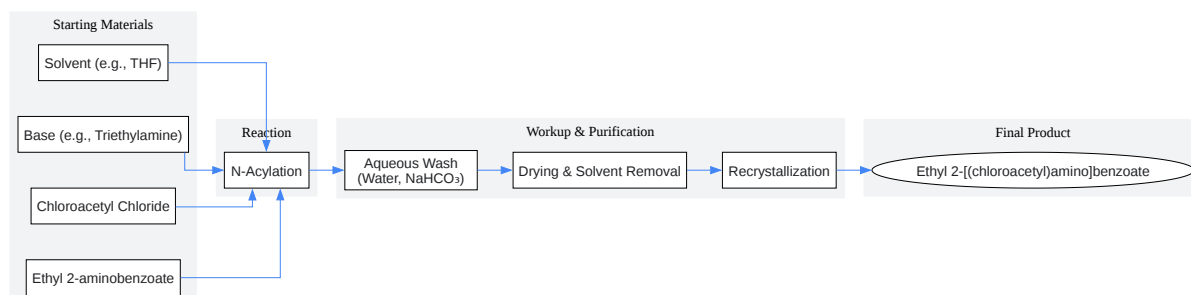
- Ethyl 2-aminobenzoate
- Chloroacetyl chloride
- A suitable base (e.g., triethylamine, pyridine, or sodium acetate)

- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or glacial acetic acid)
- Ice bath
- Standard laboratory glassware and stirring apparatus

Procedure:

- Dissolve Ethyl 2-aminobenzoate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
- Add the base to the solution.
- Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution. Maintain the temperature below 10°C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and acidic byproducts.
- The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Diagram 1: Synthetic Workflow for **Ethyl 2-[(chloroacetyl)amino]benzoate**



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Caption: A generalized workflow for the synthesis of **Ethyl 2-[(chloroacetyl)amino]benzoate**.

## Predicted Spectral Data

While experimental spectra are not available, predicted mass spectrometry data can be a useful tool for characterization.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	242.05785	150.5
[M+Na] <sup>+</sup>	264.03979	158.0
[M-H] <sup>-</sup>	240.04329	154.2
[M+NH <sub>4</sub> ] <sup>+</sup>	259.08439	168.7
[M+K] <sup>+</sup>	280.01373	154.9

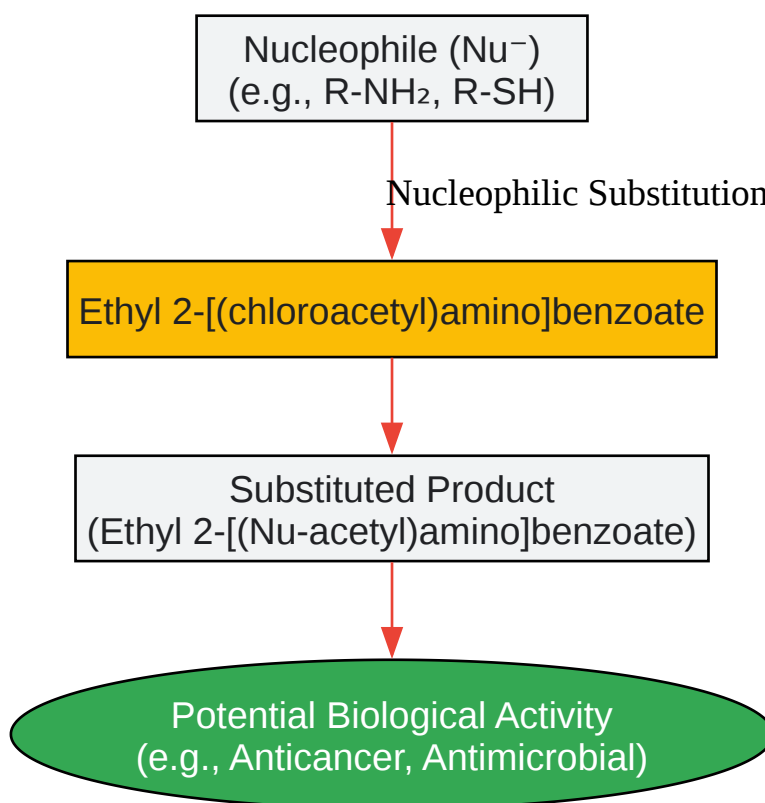
Data sourced from  
PubChemLite, calculated using  
CCSbase.[5]

## Reactivity and Potential Applications

The primary reactive site in **Ethyl 2-[(chloroacetyl)amino]benzoate** is the carbon-chlorine bond of the chloroacetyl group, which is susceptible to nucleophilic substitution. This makes the compound a valuable intermediate for the synthesis of a variety of derivatives, including those with potential biological activity. For instance, reaction with various amines or thiols would lead to the corresponding N-substituted or S-substituted acetamides.

Given the known biological activities of other chloroacetylated aminobenzoates and related benzothiazole derivatives, it is plausible that **Ethyl 2-[(chloroacetyl)amino]benzoate** could serve as a precursor for compounds with applications in drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.[6][7][8]

Diagram 2: Potential Reactivity of **Ethyl 2-[(chloroacetyl)amino]benzoate**



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Caption: Reactivity of **Ethyl 2-[(chloroacetyl)amino]benzoate** towards nucleophiles.

## Safety and Handling

Specific safety data for **Ethyl 2-[(chloroacetyl)amino]benzoate** is not available. However, based on the properties of its isomers and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Compounds containing the chloroacetyl moiety are often irritants.<sup>[1][9]</sup>

## Conclusion

**Ethyl 2-[(chloroacetyl)amino]benzoate** is a compound with significant potential as a synthetic intermediate. While experimental data is currently scarce, this guide provides a robust, predicted profile of its physical and chemical properties, a plausible synthetic route, and an indication of its potential reactivity and applications. Further experimental investigation is

warranted to fully characterize this compound and explore its utility in medicinal chemistry and materials science.

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